molecular formula C14H12N4O2S B2763056 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 946203-88-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2763056
CAS No.: 946203-88-9
M. Wt: 300.34
InChI Key: PFSZQZRNWMRZGJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiadiazole and quinoline structures suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinoline Synthesis: The quinoline moiety can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Coupling Reaction: The final step involves coupling the thiadiazole and quinoline intermediates. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenoxy)acetamide: Another thiadiazole derivative with potential biological activity.

    2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: A precursor for the synthesis of various heterocycles.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of a thiadiazole ring and a quinoline moiety, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-2-11-17-18-14(21-11)16-13(20)9-7-15-10-6-4-3-5-8(10)12(9)19/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSZQZRNWMRZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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